N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfamoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and pyridinylsulfamoyl groups. Common reagents used in these reactions include amines, acyl chlorides, and sulfonamides, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{6-Amino-1-butyl-3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide
- N-{6-Amino-1-butyl-3-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide
Uniqueness
The presence of the fluorophenyl group in N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
748149-28-2 |
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Molecular Formula |
C28H29FN6O5S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
N-[6-amino-1-butyl-3-[(2-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-2-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C28H29FN6O5S/c1-2-3-16-34-26(30)25(27(37)35(28(34)38)18-20-8-4-5-9-22(20)29)32-24(36)17-19-11-13-21(14-12-19)41(39,40)33-23-10-6-7-15-31-23/h4-15H,2-3,16-18,30H2,1H3,(H,31,33)(H,32,36) |
InChI Key |
KKRYAISWWLDSGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CC2=CC=CC=C2F)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)N |
Origin of Product |
United States |
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